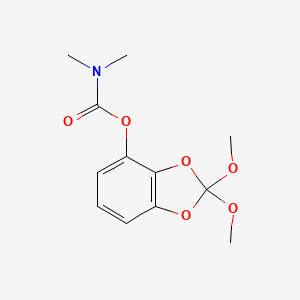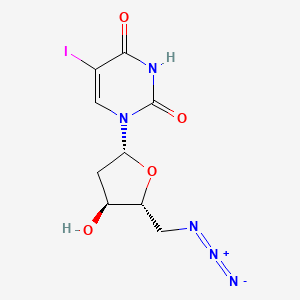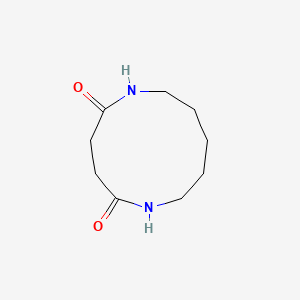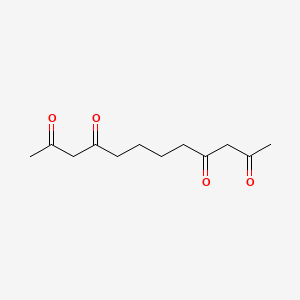
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a methoxyphenylphosphinyl group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves heating the ester with a large excess of water and a strong acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include butanoic acid, methanol, and various oxidized or substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4-methoxy-, methyl ester: This compound has a similar structure but lacks the phosphinyl group.
Methyl butanoate: A simpler ester with a butanoic acid backbone and a methyl ester group.
Uniqueness
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester is unique due to the presence of the methoxyphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60705-80-8 |
|---|---|
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
methyl 4-[methoxy(phenyl)phosphoryl]butanoate |
InChI |
InChI=1S/C12H17O4P/c1-15-12(13)9-6-10-17(14,16-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
XXBBZRWWONWMTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCP(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)



